molecular formula C14H14ClNO4S B4702661 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide

5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide

Cat. No. B4702661
M. Wt: 327.8 g/mol
InChI Key: SSEYGVVTDGQENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide, also known as CTMP, is a novel psychoactive substance that belongs to the class of designer drugs. It is a synthetic compound that was first synthesized in 2010 and has gained popularity in recent years due to its potential use in scientific research. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the mechanism of action of these neurotransmitters.

Mechanism of Action

5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide acts as a potent inhibitor of dopamine and norepinephrine reuptake, which leads to an increase in the extracellular levels of these neurotransmitters. This increase in dopamine and norepinephrine levels results in increased alertness, focus, and motivation. 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide also has a weak affinity for serotonin reuptake transporters, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide has been shown to increase heart rate and blood pressure in animal studies, which suggests that it may have cardiovascular effects in humans. It has also been shown to increase locomotor activity and induce stereotypy in rodents, which suggests that it may have potential for abuse.

Advantages and Limitations for Lab Experiments

5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on dopamine and norepinephrine reuptake are well-established. However, 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide also has several limitations, including its potential for abuse and its cardiovascular effects.

Future Directions

There are several potential future directions for research on 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide. One area of interest is its potential therapeutic applications in the treatment of depression and ADHD. Another area of interest is its potential for abuse and its effects on cardiovascular function. Further research is needed to fully understand the potential benefits and risks of 5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide.

Scientific Research Applications

5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide has been used in several scientific studies to investigate the mechanism of action of dopamine and norepinephrine reuptake inhibitors. It has been shown to increase the extracellular levels of dopamine and norepinephrine in the brain, which suggests that it may have potential therapeutic applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

5-chloro-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-18-9-6-8(7-10(19-2)13(9)20-3)16-14(17)11-4-5-12(15)21-11/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEYGVVTDGQENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.